Benzeneethanamine, 4-nitro-N,N-dipropyl-
CAS No.: 5339-24-2
Cat. No.: VC19733054
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5339-24-2 |
---|---|
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine |
Standard InChI | InChI=1S/C14H22N2O2/c1-3-10-15(11-4-2)12-9-13-5-7-14(8-6-13)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |
Standard InChI Key | XKHPCBLMTZYALS-UHFFFAOYSA-N |
Canonical SMILES | CCCN(CCC)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for Benzeneethanamine, 4-nitro-N,N-dipropyl- is N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine . Its SMILES notation () underscores the para-nitro substitution on the benzene ring and the dipropylamine side chain . The compound’s 3D conformation reveals a planar aromatic system with the nitro group positioned orthogonally to the ring, minimizing steric hindrance .
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 250.34 g/mol | |
Boiling Point | Not reported | – |
Solubility | Likely lipophilic | Inferred |
LogP (Partition Coefficient) | Estimated >3 (hydrophobic) | Inferred |
The nitro group’s electron-withdrawing nature and the dipropylamine’s hydrophobic side chain suggest moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocol for Benzeneethanamine, 4-nitro-N,N-dipropyl- is documented in the literature, analogous nitroaromatic amines are synthesized via palladium-catalyzed coupling reactions. For example, 4-nitrotriphenylamine is produced by reacting diphenylamine with p-nitrobromobenzene using palladium acetate as a catalyst and potassium carbonate as a base . Adapting this method, a potential route for Benzeneethanamine, 4-nitro-N,N-dipropyl- could involve:
-
Alkylation of Ethylamine: Propylation of ethylamine using propyl bromide to form N,N-dipropylethylamine.
-
Nitration: Electrophilic nitration of benzeneethanamine at the para position.
Reaction conditions (e.g., 120°C in DMSO) and catalyst loading (3 mol% palladium) from similar syntheses may apply .
Stability and Degradation
Nitroaromatic compounds are generally resistant to hydrolysis but susceptible to photodegradation. The nitro group may undergo reduction to an amine under acidic conditions, posing challenges in storage .
Biological and Toxicological Profile
Toxicity Considerations
Nitrobenzene, a simpler nitroaromatic compound, causes methemoglobinemia and hepatorenal toxicity in rodents . Although Benzeneethanamine, 4-nitro-N,N-dipropyl- lacks specific toxicological data, its structural similarity to nitrobenzene warrants caution. Key risks may include:
-
Oxidative Stress: Nitro groups can generate reactive oxygen species.
-
Bioaccumulation: High LogP values suggest persistence in lipid tissues .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroaromatic amines serve as precursors to sulfonamides and other bioactive molecules. The dipropyl side chain in Benzeneethanamine, 4-nitro-N,N-dipropyl- could enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted drugs .
Materials Science
Nitro-substituted aromatics are used in dyes and liquid crystals. The compound’s planar structure and electron-deficient ring may facilitate applications in organic semiconductors .
Structural Analogues and Comparative Analysis
The table below compares Benzeneethanamine, 4-nitro-N,N-dipropyl- with related compounds:
Compound Name | Substituents | Key Differences |
---|---|---|
N,N-Diethyl-3-nitrobenzeneethanamine | Ethyl groups, meta-nitro | Altered solubility |
4-Nitrotriphenylamine | Triphenylamine core | Extended conjugation |
Nitrobenzene | No amine side chain | Higher volatility |
These analogues highlight the role of substituent positioning and alkyl chain length in modulating physicochemical behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume